CFTR corrector 8

F508del-CFTR HBE-TECC assay Functional correction

Acquire CFTR corrector 8, a stereochemically defined small molecule (C29H27F2NO7) that corrects the specific folding defect of F508del-CFTR. With an EC50 of 3 μM in physiologically relevant HBE-TECC assays and 1 μM in CSE-HRP, it is a validated, non-interchangeable tool for combination screens and ADME benchmarking (human hepatocyte clearance: 1250 L/hr/kg). High purity (>98% HPLC) ensures reproducible functional rescue data. Ideal for co-crystallization studies mapping next-generation corrector binding sites.

Molecular Formula C29H27F2NO7
Molecular Weight 539.5 g/mol
Cat. No. B12407627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR corrector 8
Molecular FormulaC29H27F2NO7
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F
InChIInChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1
InChIKeyKDOQEEMQPHIANX-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CFTR Corrector 8 Procurement & Potency Profile for Cystic Fibrosis F508del-CFTR Research


CFTR corrector 8 (CAS: 1918142-35-4; C29H27F2NO7; MW: 539.52 g/mol) is a small-molecule modulator designed to correct the folding and trafficking defect of F508del-CFTR, the most prevalent mutation in cystic fibrosis [1]. It is categorized as a CFTR corrector within the broader class of pharmacological chaperones that stabilize the nascent CFTR protein to permit its maturation and cell surface expression. Key compound attributes include a purity exceeding 98% (HPLC) , a defined stereochemistry as indicated by its SMILES string, and solubility in DMSO (≥110 mg/mL) . The compound is supplied for in vitro research applications.

Why Generic Substitution Fails: Structural and Functional Distinctions of CFTR Corrector 8


CFTR corrector 8 is not a generic CFTR modulator and cannot be interchanged with other in-class compounds. The F508del mutation causes multiple, sequential folding defects that require stabilization at distinct stages of CFTR biogenesis [1]. Different corrector chemotypes bind to unique structural pockets on the mutant protein, offering non-overlapping mechanisms of stabilization [2]. Consequently, compounds with similar nominal 'EC50' values in simplified assays can exhibit divergent performance in physiologically relevant human bronchial epithelial (HBE) cell models. Furthermore, differences in hepatocyte clearance rates impact the selection of correctors for combination therapy research, where each component must be matched based on its specific potency and metabolic profile. Substituting CFTR corrector 8 for another compound based on a superficial similarity, such as its 'corrector' class designation, risks invalidating experimental reproducibility and undermining the interpretation of functional rescue data.

Quantitative Differentiation Evidence for CFTR Corrector 8 Versus Key Comparators


Comparative Functional Rescue in Human Bronchial Epithelial Cells

In the HBE-TECC assay, which measures CFTR-dependent chloride transport in primary human bronchial epithelial cells from F508del homozygous patients, CFTR corrector 8 exhibits an EC50 of 3 μM . In contrast, the first-generation clinical corrector VX-809 (Lumacaftor) demonstrates an EC50 of 0.5 μM for chloride transport in the FRT cell model, but its efficacy in HBE cells is limited without a potentiator [1].

F508del-CFTR HBE-TECC assay Functional correction

Biochemical Corrective Potency in CSE-HRP Assay

CFTR corrector 8 displays an EC50 of 1 μM in the CSE-HRP assay , a cell-based reporter system that quantifies the rescue of F508del-CFTR trafficking to the cell surface. For comparison, VX-809 achieves a comparable effect in this assay with an EC50 of approximately 0.3 μM [1].

CSE-HRP assay CFTR trafficking Biochemical correction

In Vitro Hepatic Clearance Profile

CFTR corrector 8 exhibits a high hepatocyte clearance rate of 1250 L/hr/kg in human hepatocytes and 775 L/hr/kg in rat hepatocytes . This data provides a crucial differentiation from correctors with lower clearance rates, such as VX-661 (Tezacaftor), which demonstrates improved metabolic stability and lower clearance, facilitating once-daily oral dosing in clinical settings [1].

Hepatocyte clearance ADME Metabolic stability

Optimal Research Applications for CFTR Corrector 8 Based on Quantitative Evidence


Mechanistic Studies of F508del-CFTR Folding and Trafficking in Primary Human Airway Epithelia

With its defined EC50 of 3 μM in the HBE-TECC assay , CFTR corrector 8 is a validated tool compound for investigating the cell biology of F508del-CFTR in a physiologically relevant human model. Researchers can use this concentration range to study the kinetics of CFTR rescue and its downstream effects on airway surface liquid homeostasis, without the confounding variable of a co-administered potentiator.

High-Throughput Screening and Combination Therapy Assays

The CSE-HRP EC50 of 1 μM positions CFTR corrector 8 as a suitable reference compound for medium- to high-throughput screens aimed at identifying synergistic corrector-potentiator or corrector-corrector pairs. Its potency in a biochemical reporter assay allows for clear signal-to-noise differentiation and dose-response characterization in 96- or 384-well formats.

In Vitro ADME Profiling and Hepatic Clearance Studies

The high hepatocyte clearance rate of 1250 L/hr/kg (human) makes CFTR corrector 8 a valuable control compound for in vitro ADME assays. It can serve as a 'high-clearance' benchmark when screening new chemical entities for improved metabolic stability, or as a substrate for studying CYP-mediated metabolism in hepatocyte models.

Biophysical and Structural Biology Investigations of CFTR-Corrector Interactions

Given its distinct chemical structure (C29H27F2NO7) and defined stereochemistry , CFTR corrector 8 is a candidate for co-crystallization or cryo-EM studies aimed at mapping the binding site of next-generation correctors on the F508del-CFTR protein. Its potency profile in both trafficking (CSE-HRP) and functional (HBE-TECC) assays provides a clear functional correlate for any observed structural interactions.

Technical Documentation Hub

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